molecular formula C10H16OSi B106771 Benzyloxytrimethylsilane CAS No. 14642-79-6

Benzyloxytrimethylsilane

Cat. No.: B106771
CAS No.: 14642-79-6
M. Wt: 180.32 g/mol
InChI Key: AOKMFXQCRBQJOP-UHFFFAOYSA-N
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Description

Contextual Significance within Organosilicon Chemistry

Organosilicon chemistry, a field dedicated to the study of compounds containing carbon-silicon bonds, has provided a vast array of reagents and synthetic methodologies that are integral to modern organic synthesis. wikipedia.org Within this broad domain, silyl (B83357) ethers, compounds with the general structure R-O-SiR'₃, represent a cornerstone class of molecules, primarily due to their utility as protecting groups for hydroxyl functionalities. wikipedia.org

Overview of Foundational Research Areas

The utility of benzyloxytrimethylsilane extends beyond its passive role as a protecting group. It actively participates in a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

One of the most prominent research areas involving this compound is its application in three-component allylation reactions to synthesize homoallyl benzyl (B1604629) ethers. researchgate.netresearchgate.net These reactions typically involve the condensation of an aldehyde, this compound, and an allyltrimethylsilane (B147118) in the presence of a catalyst. researchgate.net Various catalysts have been effectively employed for this transformation, including iodine and iron(III) chloride. researchgate.netresearchgate.net This methodology is valued for its efficiency in constructing carbon-carbon bonds and forming key structural motifs found in many natural products and biologically active molecules. researchgate.net For instance, a one-pot synthesis using iodine as a catalyst in dichloromethane (B109758) at 0°C has been shown to produce homoallyl benzyl ethers in moderate to high yields. researchgate.net Similarly, iron(III) chloride has been demonstrated to be an effective catalyst for this transformation. researchgate.net

Another significant area of research is the involvement of this compound in etherification reactions . It can react with benzylic acetates in the presence of a silylium (B1239981) catalyst to form benzyl alkyl ethers. uniovi.es This reaction provides a mild method for the formation of ether linkages, which are common in a wide range of organic compounds.

Furthermore, desilylation reactions of this compound are a critical aspect of its chemistry, particularly in the context of its use as a protecting group. researchgate.net The cleavage of the silicon-oxygen bond to regenerate the alcohol is a fundamental step in many synthetic pathways. These reactions can be facilitated under milder conditions, offering an advantage over harsher methods. researchgate.net Research in this area focuses on developing new and efficient methods for the removal of the silyl group, often with high selectivity. researchgate.net

The table below summarizes key research applications of this compound:

Research AreaReaction TypeReactantsCatalyst/ConditionsProduct
Synthesis of Homoallyl Benzyl Ethers Three-component allylationAldehyde, this compound, AllyltrimethylsilaneIodine/Dichloromethane, 0°CHomoallyl benzyl ether
Synthesis of Homoallyl Benzyl Ethers Three-component allylationAldehyde, this compound, AllyltrimethylsilaneIron(III) chlorideHomoallyl benzyl ether
Ether Synthesis EtherificationBenzylic acetate (B1210297), this compoundSilylium catalystBenzyl alkyl ether
Protecting Group Chemistry DesilylationThis compound-protected alcoholVarious (e.g., fluoride (B91410) ions, acid)Alcohol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(phenylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKMFXQCRBQJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333864
Record name Benzyloxytrimethylsilane
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Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14642-79-6
Record name Benzyloxytrimethylsilane
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Record name Benzyloxytrimethylsilane
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Synthetic Methodologies for Benzyloxytrimethylsilane and Derivatives

Established Synthetic Routes

Two of the most well-established and widely employed synthetic routes for the preparation of benzyloxytrimethylsilane and its derivatives are the alkoxide-mediated silylation of benzyl (B1604629) alcohol and the reaction with hexamethyldisilazane (B44280) (HMDS).

Alkoxide-Mediated Silylation of Benzyl Alcohol

This classical approach involves the deprotonation of benzyl alcohol to form a benzyl alkoxide, which then undergoes nucleophilic substitution with a trimethylsilyl (B98337) halide, typically trimethylsilyl chloride (TMS-Cl).

Williamson Ether Synthesis Adaptations

The alkoxide-mediated silylation is a direct adaptation of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In this method, an alcohol is first deprotonated by a strong base to form an alkoxide ion. masterorganicchemistry.com This alkoxide then acts as a nucleophile, attacking the silicon atom of a trimethylsilyl halide and displacing the halide to form the silyl (B83357) ether. wikipedia.org The general reaction is a bimolecular nucleophilic substitution (SN2) process. wikipedia.org

Use of Specific Bases (e.g., NaH, Ag2O)

The choice of base is crucial for the efficient generation of the benzyl alkoxide.

Sodium Hydride (NaH): Sodium hydride is a powerful, non-nucleophilic base commonly used to deprotonate alcohols. wikipedia.orgvedantu.com It reacts with benzyl alcohol to form sodium benzyl alkoxide and hydrogen gas. orgsyn.org This in-situ generated alkoxide then readily reacts with trimethylsilyl chloride to yield this compound. uwindsor.ca The use of NaH is convenient due to its high reactivity and the fact that the only byproduct of the deprotonation step is hydrogen gas, which is easily removed from the reaction mixture. orgsyn.orgorganic-chemistry.org

Silver(I) Oxide (Ag2O): Silver(I) oxide is a milder base that can be employed for the silylation of alcohols. organic-chemistry.orgorgsyn.org It is particularly useful when milder reaction conditions are required, for instance, with sensitive substrates. organic-chemistry.org The reaction proceeds by the activation of the benzyl alcohol by Ag2O, facilitating the subsequent reaction with a silylating agent. orgsyn.orgacs.org While effective, the use of silver oxide can be more costly compared to other bases.

Table 1: Comparison of Bases for Alkoxide-Mediated Silylation of Benzyl Alcohol

BaseTypical Silylating AgentKey Features
Sodium Hydride (NaH)Trimethylsilyl chlorideStrong base, high reactivity, byproduct is H₂ gas. wikipedia.orgorgsyn.org
Silver(I) Oxide (Ag₂O)Benzyl bromide, Trimethylsilyl chlorideMilder conditions, suitable for sensitive substrates. organic-chemistry.orgorgsyn.org

Reaction with Hexamethyldisilazane (HMDS)

An alternative and often preferred method for the synthesis of this compound involves the use of hexamethyldisilazane (HMDS) as the silylating agent. HMDS is an inexpensive, stable, and commercially available reagent. ias.ac.inechemcom.com A significant advantage of using HMDS is that the only byproduct of the reaction is ammonia, which is volatile and easily removed. ias.ac.incmu.edu However, HMDS has low silylating power and often requires the use of a catalyst to proceed efficiently. ias.ac.inechemcom.comcmu.edu

Catalysis by Acidic and Basic Promoters (e.g., TMS-Cl, NH4Cl, LiCl, DMAP, Imidazole)

To enhance the reactivity of HMDS, various acidic and basic promoters are employed. ijcce.ac.ir These catalysts activate the Si-N bond in HMDS, making the trimethylsilyl group more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. cmu.edu

Acidic Catalysts: Protic and Lewis acids are effective catalysts for this transformation. nih.gov Trimethylsilyl chloride (TMS-Cl) is a commonly used acidic promoter. Other acidic catalysts include ammonium (B1175870) chloride (NH₄Cl) and lithium chloride (LiCl). google.com The use of solid acid catalysts like H-β zeolite has also been reported to be effective. semanticscholar.org

Basic Catalysts: Organic bases such as 4-dimethylaminopyridine (B28879) (DMAP) and imidazole (B134444) are also known to catalyze the silylation of alcohols with HMDS. ijcce.ac.ir Imidazole is a particularly effective catalyst for this reaction. ijcce.ac.ir

Table 2: Catalysts for the Silylation of Benzyl Alcohol with HMDS

CatalystCatalyst TypeReported Reaction ConditionsYield (%)Reference
TMS-ClAcidicRefluxing xylene or acetonitrile (B52724)Good
NH₄ClAcidic130°C89 google.com
LiClAcidic-- researchgate.net
ImidazoleBasicRefluxHigh ijcce.ac.ir
H-β zeoliteSolid Acid80°C, solvent-free95 semanticscholar.org
{[K.18-Crown-6]I₃}n-Room temp, CH₂Cl₂100 researchgate.netsid.ir
Solvent-Free Conditions

A significant advancement in the synthesis of this compound using HMDS is the development of solvent-free reaction conditions. rsc.org Conducting the reaction without a solvent offers several advantages, including reduced environmental impact, lower costs, and often, shorter reaction times and higher yields. semanticscholar.org For instance, the silylation of benzyl alcohol with HMDS in the presence of H-β zeolite as a catalyst under neat (solvent-free) conditions at 80°C was completed in approximately 1.5 hours with a high yield. semanticscholar.org Similarly, solvent-free silylation of various alcohols, including benzyl alcohol, has been successfully achieved at room temperature using a magnetic nanoparticle-supported catalyst. rsc.org

Reaction with Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) serves as a highly effective and powerful reagent for the silylation of alcohols, including benzyl alcohol, to form this compound. wikipedia.orgchemicalbook.com This method is characterized by its high reactivity, often allowing the reaction to proceed under mild conditions. rsc.org The reaction involves the activation of the alcohol by the strongly electrophilic silicon center of TMSOTf, followed by deprotonation with a non-nucleophilic base like triethylamine (B128534) or 2,6-lutidine to yield the corresponding trimethylsilyl ether. wikipedia.org TMSOTf is particularly useful for the silylation of sterically hindered alcohols or when other silylating agents fail to give satisfactory results. The high reactivity of TMSOTf stems from the triflate group, which is an excellent leaving group. wikipedia.orgrsc.org This reagent can also be used to catalyze the one-pot synthesis of homoallyl ethers from aldehydes in ionic liquids, showcasing its versatility. researchgate.net

Table 1: Synthesis of this compound using TMSOTf

ReactantReagentBaseSolventConditionsYieldReference
Benzyl AlcoholTMSOTfTriethylamineDichloromethane (B109758)0 °C to rtHigh wikipedia.org
Aldehyde, Benzyl Alcohol, Allyltrimethylsilane (B147118)TMSOTf (catalyst)-[bmim][OTf]Not specifiedModerate to High researchgate.net

Reductive Condensation Reactions

Reductive condensation provides an alternative pathway to silyl ethers. This type of reaction involves the coupling of two molecules, often with the elimination of a small molecule like water. numberanalytics.com In the context of this compound synthesis, this could involve the reaction of a carbonyl compound with a hydrosilane in the presence of a suitable catalyst. While direct reductive condensation to form this compound is less common, related reactions highlight the principles. For instance, the condensation of organotrialkoxysilanes can lead to the formation of complex silica (B1680970) structures. conicet.gov.ar The formation of silicate (B1173343) oligomers is influenced by factors such as pH and the presence of hydroxide (B78521) ions, which can catalyze the condensation process. rsc.org In a broader sense, condensation reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

Emerging and Novel Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of new and more efficient methods for the synthesis of silyl ethers, including this compound. These emerging techniques often focus on improving reaction efficiency, selectivity, and sustainability.

Rhodium-Catalyzed Cross-Coupling Reactions

Rhodium-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. cvr.ac.in Specifically, rhodium-catalyzed cross-coupling reactions can be employed for the synthesis of complex molecules, including functionalized ethers. nih.govsigmaaldrich.com While direct rhodium-catalyzed synthesis of this compound is not extensively documented, the principles of C-H activation and cross-coupling suggest potential applications. pku.edu.cnrsc.org For example, rhodium catalysts have been used in the cross-coupling of benzylamines and benzylthioethers with thiophenes. nih.gov These reactions demonstrate the ability of rhodium to facilitate the formation of new bonds at the benzylic position, which could be adapted for the synthesis of benzyl silyl ethers.

Table 2: Examples of Rhodium-Catalyzed Cross-Coupling Reactions

ReactantsCatalystReaction TypeKey FeatureReference
N-(hetero)-arylimidazolium salts and (hetero)arenesRhCl3·3H2OC−H/C−H cross-couplingOutperforms [Cp*RhCl2]2 in some cases. pku.edu.cn pku.edu.cn
Benzylthioethers/benzylamines and thiophenesRh(III)C-H/C-H cross couplingFormation of ortho-functionalized 2-aryl thiophenes. nih.gov nih.gov
Aniline and heteroareneRhodiumOxidative C–H/C–H cross-couplingN-nitroso group as a directing group enables mild conditions. rsc.org rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgbeilstein-journals.org This technology can be applied to the synthesis of this compound, providing a rapid and efficient route. asianpubs.org The use of microwave irradiation can enhance the rate of silylation reactions, making the process more energy-efficient. beilstein-journals.orgmdpi.com For example, microwave-assisted O-silylation of alcohols has been demonstrated to be a clean and high-yielding procedure. mdpi.com

Green Chemistry Approaches Utilizing Ionic Liquids

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. pharmacyjournal.inmudring.org Ionic liquids have emerged as "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. pharmacyjournal.inrsc.orgijbsac.org The synthesis of this compound and its derivatives can be carried out in ionic liquids, which can act as both the solvent and, in some cases, a catalyst. researchgate.net For instance, the TMSOTf-catalyzed one-pot synthesis of homoallyl ethers has been successfully performed in the ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf]). researchgate.net This approach offers advantages such as facile product isolation and the elimination of aqueous waste streams. researchgate.net The use of tunable Brønsted acidic ionic liquids has also been reported for O-trimethylsilylation reactions. mdpi.com

Table 3: Green Chemistry Approaches for Silyl Ether Synthesis

MethodSolvent/CatalystKey AdvantageReference
O-SilylationIonic Liquids (e.g., [BMIM][BF₄])Recyclable solvent, reduced waste.
Homoallyl ether synthesis[bmim][OTf]Facile product isolation, no aqueous waste. researchgate.net researchgate.net
O-TrimethylsilylationBrønsted acidic ionic liquidsTunable acidity, efficient catalysis. mdpi.com mdpi.com

Reactivity and Reaction Pathways of Benzyloxytrimethylsilane

Role as a Silyl (B83357) Protecting Group Equivalent

In the realm of organic synthesis, protecting groups are indispensable tools for temporarily masking the reactivity of specific functional groups. fiveable.meorganic-chemistry.org This allows for chemical transformations to be carried out on other parts of a molecule without unintended side reactions. organic-chemistry.org Silyl ethers are a widely employed class of protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal. fiveable.menih.govnih.gov Benzyloxytrimethylsilane serves as a valuable reagent for the introduction of the benzyloxydimethylsilyl group, which functions as a silyl protecting group.

Protection of Hydroxyl Groups

The primary application of this compound in synthetic chemistry is the protection of hydroxyl groups to form silyl ethers. fluorochem.co.ukresearchgate.net This transformation is typically achieved by reacting an alcohol with this compound, often in the presence of a base or a catalyst. The resulting benzyloxytrimethylsilyl ether is generally stable to a range of reaction conditions, effectively shielding the hydroxyl group from unwanted reactions. nih.gov

The stability of silyl ethers is influenced by the steric and electronic properties of the substituents on the silicon atom. nih.govthermofisher.com The presence of the benzyloxy group in this compound provides a unique electronic environment compared to more common trialkylsilyl groups.

Table 1: Common Silyl Protecting Groups for Alcohols

Silyl GroupAbbreviationReagent ExampleRelative Stability to Acid Hydrolysis
Trimethylsilyl (B98337)TMSTrimethylsilyl chloride1
TriethylsilylTESTriethylsilyl chloride64
tert-ButyldimethylsilylTBDMStert-Butyldimethylsilyl chloride20,000
TriisopropylsilylTIPSTriisopropylsilyl chloride700,000
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyl chloride5,000,000
Benzyloxytrimethylsilyl - This compound Varies

This table provides a general comparison of common silyl protecting groups. The stability of the benzyloxytrimethylsilyl group can vary depending on the specific reaction conditions.

Selective Protection in Multifunctional Molecules

In the synthesis of complex molecules that possess multiple functional groups, the ability to selectively protect one hydroxyl group in the presence of others is of paramount importance. organic-chemistry.orggelest.com The reactivity of silylating agents can be tuned to achieve such selectivity. thermofisher.com Factors such as steric hindrance around the hydroxyl group and the specific reaction conditions employed play a crucial role in determining which alcohol is protected. stackexchange.comechemi.com

For instance, a primary alcohol can often be selectively protected in the presence of a more sterically hindered secondary or tertiary alcohol. stackexchange.com While specific studies on the selective protection using this compound are not extensively detailed in the provided context, the general principles of silyl ether chemistry suggest that its reactivity can be modulated to achieve selective protection in polyhydroxylated compounds. organic-chemistry.orgnih.gov The choice of solvent, temperature, and catalyst can all influence the outcome of the protection reaction.

Participation in Carbon-Carbon Bond Forming Reactions

This compound serves as a versatile reagent in a variety of carbon-carbon bond-forming reactions, offering a pathway to complex molecular architectures. Its utility is particularly evident in reactions analogous to the Hosomi-Sakurai reaction, propargylation reactions, and processes involving hypervalent silicon intermediates.

Hosomi-Sakurai Reaction Analogues

This compound, in combination with allyltrimethylsilane (B147118), is effectively used in the allylation of aldehydes and acetals to produce homoallyl benzyl (B1604629) ethers. rsc.orgiwu.edu This transformation is typically catalyzed by a Lewis acid or a protic acid. For instance, iodine (10 mol%) has been successfully employed to catalyze the synthesis of homoallyl benzyl ethers from aldehydes and this compound at 0 °C in dichloromethane (B109758). rsc.orgrsc.org This method is advantageous due to the low cost and ready availability of iodine, which does not necessitate stringent anhydrous conditions. rsc.orgrsc.org

The reaction proceeds with a range of aldehydes, including aromatic and α,β-unsaturated aldehydes. rsc.orgresearchgate.net Similarly, acetals undergo allylation in the presence of a catalyst to yield the corresponding homoallyl ethers. rsc.orgucla.edu Various catalysts have been explored for this transformation, including iron(III) p-toluenesulfonate (Fe(OTs)₃·6H₂O), which has proven effective for the one-pot conversion of aldehydes to homoallyl ethers. iwu.edu The use of such catalysts allows for mild reaction conditions. iwu.edu

A systematic study of the multicomponent Hosomi-Sakurai reaction using a bio-based aldehyde, trimethylsilyl ethers derived from various alcohols, and allyltrimethylsilane has been conducted. nih.gov This highlights the versatility of the reaction in incorporating structurally diverse and renewable starting materials. The reactivity of the aldehyde plays a crucial role, with more reactive aldehydes allowing for milder reaction conditions and yielding cleaner products. nih.gov

Table 1: Examples of Catalysts Used in the Allylation of Aldehydes and Acetals with Allyltrimethylsilane

CatalystSubstrateProductYieldReference
Iodine (10 mol%)Aromatic AldehydesHomoallyl Benzyl EthersGood to Excellent rsc.orgrsc.org
Fe(OTs)₃·6H₂OAldehydesHomoallyl EthersModerate to Good iwu.edu
TMSOTfBio-based AldehydeHomoallyl EtherLow nih.gov
Iron(III) chlorideAldehydesHomoallyl AlcoholsHigh to Excellent researchgate.net
Bismuth(III) bromideAldehydes and AcetalsHomoallyl EthersGood to Excellent rsc.orgrsc.org

This table is not exhaustive and represents selected examples from the literature.

Stereoselectivity is a critical aspect of the Hosomi-Sakurai reaction and its analogues, as it dictates the three-dimensional arrangement of the newly formed stereocenters. wikipedia.orgsaskoer.ca The formation of an unequal mixture of stereoisomers is a hallmark of stereoselective reactions and arises from differences in the energy of the transition states leading to the different products. wikipedia.orgnumberanalytics.com

In the context of the allylation reactions involving this compound, diastereoselectivity is observed when a new stereocenter is created in a molecule that already contains one or more stereocenters. numberanalytics.com For example, in the multicomponent Hosomi-Sakurai reaction with a chiral bio-based aldehyde, the reaction can lead to the formation of diastereomeric homoallyl ethers. nih.gov The degree of diastereoselectivity can be influenced by factors such as the nature of the catalyst, the solvent, and the temperature of the reaction. numberanalytics.comchemrxiv.org

While the provided search results mention stereoselectivity in the context of the broader Hosomi-Sakurai reaction and related allylation reactions, specific detailed studies on the stereoselectivity and diastereoselectivity of reactions directly involving this compound are not extensively covered. However, the general principles of stereocontrol in allylation reactions apply. For instance, the use of chiral catalysts or chiral auxiliaries can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. wikipedia.org Similarly, the inherent chirality of the starting materials can influence the diastereomeric outcome of the reaction. numberanalytics.com

Propargylation Reactions

Propargylation reactions are valuable for introducing a propargyl group into a molecule, a functional group that is a versatile precursor for further synthetic transformations. mdpi.com this compound can participate in three-component propargylation reactions. For instance, the reaction of an aromatic aldehyde, this compound, and a chiral propargyl silane (B1218182) can produce internal alkynes with good yield, diastereoselectivity, and excellent enantiomeric excess. csic.es The reaction mechanism is proposed to proceed through an antiperiplanar transition state. csic.es

The synthesis of propargylamines, another important class of compounds, can be achieved through various methods, including three-component coupling reactions of alkynes, aldehydes, and amines. organic-chemistry.org While direct involvement of this compound in these specific amine syntheses is not detailed, the principles of multicomponent reactions suggest its potential utility.

Reactions Involving Hypervalent Silicon Intermediates

Hypervalent silicon compounds, which contain a silicon atom with more than eight electrons in its valence shell, are often proposed as key intermediates in various organic reactions. u-tokyo.ac.jpqub.ac.ukopen.ac.uk These species can exhibit enhanced reactivity compared to their tetracoordinate counterparts. u-tokyo.ac.jp

In the context of this compound, the formation of a hypervalent silicon intermediate can be facilitated by the coordination of a Lewis base to the silicon atom. u-tokyo.ac.jpresearchgate.net This activation can lead to a variety of transformations. For example, oxidative rsc.orgrsc.org-Brook rearrangements can be induced by photoredox-catalyzed single-electron transfer from a hypervalent silicon intermediate, enabling alkylation and arylation reactions. nih.gov This process involves the deprotonation of an alcohol to form a hypervalent silicon species, which then undergoes oxidation to generate a radical intermediate capable of engaging in carbon-carbon bond formation. nih.gov

The reactivity of hypervalent silicon intermediates is a broad area of research, and their involvement can significantly influence the course of a reaction. qub.ac.ukresearchgate.net While the specific reactivity of hypervalent intermediates derived directly from this compound is an area requiring more focused investigation, the general principles suggest a rich and varied chemistry.

Other Key Reactivity Patterns

Beyond its role in specific named reactions, this compound exhibits other important reactivity patterns. The cleavage of the silicon-oxygen bond is a fundamental process. researchgate.net This desilylation can be achieved under various conditions, including catalysis by species like {[K.18‐Crown‐6]I3}n. researchgate.net

The reactivity of this compound can also be influenced by the nature of the substituents on the aromatic ring and the silicon atom. The pattern of reactivity can be linked to the spatial arrangement of reactive groups within the molecule. For example, in a study of isomeric (benzyloxythienyl)oxazolines, the distance between the benzyloxy group and the oxazoline (B21484) ring, as determined by X-ray diffraction, dictated whether the molecule underwent a Wittig rearrangement or an intramolecular cyclization upon treatment with a strong base. nih.gov This demonstrates that subtle structural variations can lead to completely different reaction pathways.

Conversion to Tetrahydropyranyl (THP) Ethers

The conversion of trimethylsilyl (TMS) ethers to tetrahydropyranyl (THP) ethers is a useful transformation in organic synthesis, as it involves the protection of hydroxyl groups. A direct conversion of this compound to its corresponding THP ether has been reported using a catalytic amount of a unique tribromide type catalyst, {[K.18-crown-6]Br₃}n. dokumen.pub

This reaction proceeds under mild conditions at room temperature. The general procedure involves stirring the TMS-ether with dihydropyran (DHP) in acetonitrile (B52724) (CH₃CN) in the presence of the catalyst and a drop of water. dokumen.pub The reaction is efficient, providing good to excellent yields of the desired THP ether. The catalyst can be regenerated by adding bromine to the reaction residue and recrystallizing from acetonitrile, allowing for its reuse without a significant loss of activity. dokumen.pub

The proposed mechanism involves the activation of the TMS-ether by the catalyst, facilitating the attack by the dihydropyran. dokumen.pub This method offers a convenient alternative to the traditional two-step process of deprotecting the TMS group followed by the protection with a THP group.

Table 1: Conversion of this compound to Tetrahydropyranyl (THP) Ether

Substrate Reagent Catalyst Solvent Temperature Time Yield
This compound Dihydropyran (DHP) {[K.18-crown-6]Br₃}n CH₃CN Room Temp. Varies (monitored by TLC) Good to Excellent

Data sourced from Chehardoli, G. et al. dokumen.pub

Ring-Opening Polymerization of Caprolactone

This compound can be involved in the ring-opening polymerization (ROP) of ε-caprolactone, a common method for synthesizing biodegradable polyesters like poly(ε-caprolactone) (PCL). While not typically a direct initiator itself, the benzyloxy group can be incorporated into monomers that then undergo polymerization. For instance, a cyclic carbonate monomer bearing a benzyloxy substituent, 5-(benzyloxy)-1,3-dioxepan-2-one, has been copolymerized with ε-caprolactone. nih.gov

The polymerization is often catalyzed by stannous octoate (Sn(Oct)₂) and can be carried out in a solvent like toluene (B28343) at elevated temperatures. nih.gov The monomer-to-catalyst ratio is a key parameter in controlling the polymerization process. nih.gov The resulting copolymers have properties that can be tuned by the ratio of the comonomers. The presence of the benzyloxy group offers a handle for further functionalization of the polymer after deprotection. nih.gov

The general procedure for such a polymerization involves heating the monomers and the catalyst in a suitable solvent, with the reaction progress monitored by techniques like ¹H NMR spectroscopy. nih.gov The polymerization is typically terminated by the addition of an alcohol, such as methanol. nih.gov

Table 2: Copolymerization of a Benzyloxy-Substituted Monomer with ε-Caprolactone

Monomer 1 Monomer 2 Catalyst Solvent Temperature Outcome
5-(benzyloxy)-1,3-dioxepan-2-one ε-Caprolactone Sn(Oct)₂ Toluene 100 °C Biodegradable copolymer

Data sourced from Shishkov, I. et al. nih.gov

Cleavage of β-Lactams to Chiral β-Amidocyanides

A significant application of this compound is in the cleavage of the β-lactam ring to produce chiral β-amidocyanides. This reaction is catalyzed by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), and provides a stereoselective route to these valuable synthetic intermediates. dokumen.pubgelest.comnitech.ac.jp

The reaction involves the treatment of a β-lactam with this compound in the presence of a catalytic amount of TMSOTf. The reaction proceeds under mild conditions, often at 0°C in a solvent like acetonitrile. dokumen.pub This method allows for the regioselective cleavage of the β-lactam ring. For example, the reaction of (3R,4R)-4-acetoxy-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)azetidin-2-one with this compound and catalytic TMSOTf yields a mixture of N-((1R,2R,3R)-1-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-cyanobutyl)acetamide and its (1S) diastereomer in good yield and with a notable diastereomeric ratio. dokumen.pub

This transformation highlights the utility of this compound in combination with a Lewis acid to effect a complex and stereoselective ring-opening and functionalization reaction.

Table 3: Cleavage of a β-Lactam to a β-Amidocyanide

β-Lactam Substrate Reagent Catalyst Solvent Temperature Product Yield
(3R,4R)-4-acetoxy-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)azetidin-2-one This compound TMSOTf (catalytic) CH₃CN 0 °C N-((1R,2R,3R)-1-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-cyanobutyl)acetamide and its (1S) diastereomer 82%

Data sourced from Wang, Z. dokumen.pub and Kita, Y. et al. nitech.ac.jp

Etherification Reactions of Benzylic Acetates

This compound serves as an effective nucleophile in the etherification of benzylic acetates, a reaction catalyzed by a silylium (B1239981) ion equivalent. This method provides a mild and efficient route to unsymmetrical dibenzyl ethers without the need for transition metals or strong bases. Current time information in Bangalore, IN.

The reaction is typically carried out by treating a benzylic acetate (B1210297) with this compound in the presence of a catalytic amount of bistriflimide (HNTf₂). The reaction proceeds smoothly at room temperature in a solvent such as 1,2-dichloroethane. Current time information in Bangalore, IN. The added acid assists in the generation of a reactive trimethylsilylium ion, which catalyzes the carbon-oxygen bond formation. Current time information in Bangalore, IN.

This protocol has been shown to be applicable to a range of benzylic acetates, including those with remote functional groups like bromoalkyl or terminal alkynyl chains. Current time information in Bangalore, IN. The reaction of (S)-1-phenylethyl acetate as a chiral probe suggests a cationic pathway for the transformation. Current time information in Bangalore, IN.

Table 4: Etherification of Benzylic Acetates with this compound

Benzylic Acetate Reagent Catalyst Solvent Temperature Time Yield
Benzyl acetate This compound HNTf₂ (catalytic) 1,2-Dichloroethane Room Temp. Varies Good
(S)-1-Phenylethyl acetate This compound HNTf₂ (catalytic) 1,2-Dichloroethane Room Temp. Varies Good

Data sourced from González-Bobes, F. et al. Current time information in Bangalore, IN.

Mechanistic Investigations of Benzyloxytrimethylsilane Transformations

Silyl (B83357) Migration Phenomena

Silyl migrations are a cornerstone of organosilicon chemistry, enabling remarkable molecular rearrangements. In the context of benzyloxytrimethylsilane and related structures, these migrations are pivotal in forming new chemical bonds and intermediates.

The Brook rearrangement involves the intramolecular, anionic 1,2-migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.org Conversely, the retro-Brook rearrangement describes the migration of a silyl group from an oxygen atom to a carbon atom. organic-chemistry.org The direction of the rearrangement is dictated by the relative stability of the resulting anionic species. The forward Brook rearrangement is driven by the formation of the highly stable silicon-oxygen bond, resulting in a silyl ether and a carbanion. organic-chemistry.orgwikipedia.org The retro-Brook rearrangement is favored when the resulting carbanion is stabilized, for instance by adjacent electron-withdrawing groups, or when counterions that form strong ion pairs with oxygen, such as lithium, are used. organic-chemistry.org

In a classic example, this compound can undergo a retro-Brook rearrangement. researchgate.netresearchgate.net Upon metallation at the benzylic carbon with a strong base like tert-butyllithium (B1211817) or lithium diisopropylamide (LDA) in tetrahydrofuran, the resulting carbanion rapidly rearranges. researchgate.netresearchgate.netresearchgate.net This nih.govd-nb.info-shift of the trimethylsilyl (B98337) group from the oxygen to the adjacent carbanionic carbon yields the anion of α-hydroxy-α-trimethylsilyltoluene. researchgate.netresearchgate.netresearchgate.net Subsequent protonation affords the final α-silyl carbinol product. researchgate.netresearchgate.netresearchgate.net The equilibrium between the alkoxide and the carbanion is influenced by factors such as the solvent and the nature of the counterion. organic-chemistry.org

The general mechanism, as first detailed by A.G. Brook, involves the deprotonation of an α-silyl carbinol to form an alkoxide. organic-chemistry.org This alkoxide then attacks the adjacent silicon atom, forming a pentacoordinate silicon intermediate in a cyclic transition state. organic-chemistry.org Ring-opening then generates the more stable silyl ether and a carbanion, which is subsequently protonated. organic-chemistry.org

Table 1: Factors Influencing Brook vs. Retro-Brook Rearrangement
FactorFavors Brook Rearrangement (C→O)Favors Retro-Brook Rearrangement (O→C)
Anion Stability Formation of a more stable carbanion (e.g., stabilized by electron-withdrawing groups)Formation of a more stable alkoxide
Counterion Counterions that destabilize the alkoxide (e.g., K+)Counterions forming strong O-M bonds (e.g., Li+)
Solvent Polar solvents like THF that solvate the counterionNon-polar solvents
Thermodynamics Driven by the high strength of the Si-O bondDriven by the formation of a more stable carbanion

A modern variation of this transformation is the oxidative nih.govd-nb.info-Brook rearrangement, which can be initiated by photoredox catalysis. nih.govbohrium.com This method utilizes visible light and a photocatalyst to induce a single-electron transfer (SET) from a hypervalent silicon intermediate. nih.govresearchgate.net The process begins with the deprotonation of an α-silyl alcohol, establishing an equilibrium that forms a pentacoordinate alkylsilicate. nih.gov This hypervalent silicate (B1173343) has a significantly lower oxidation potential compared to its neutral tetravalent counterpart, making it susceptible to oxidation by an excited-state photocatalyst (e.g., an Iridium complex). nih.gov

The SET event results in the cleavage of a carbon-silicon bond, generating a reactive open-shell radical species. nih.govbohrium.com This radical can then participate in various synthetic applications, such as conjugate additions (alkylations) or radical-radical coupling reactions (arylations). nih.gov For example, in an alkylation reaction, the generated radical adds to an electron-deficient olefin to form an α-carbonyl radical. nih.gov This intermediate is then reduced by the photocatalyst in its reduced state to generate an enolate, which upon protonation yields the final alkylated product and regenerates the ground-state photocatalyst, thus closing the catalytic cycle. nih.gov

Table 2: Key Steps in Photoredox-Catalyzed Oxidative-Brook Rearrangement
StepDescription
1. Deprotonation An α-silyl alcohol is deprotonated by a base to form a hypervalent pentacoordinate silicate intermediate in situ.
2. Single-Electron Transfer (SET) The excited photocatalyst oxidizes the hypervalent silicate, cleaving the C-Si bond.
3. Radical Formation An alkyl or benzyl (B1604629) radical is generated.
4. Radical Reaction The radical engages in subsequent reactions, such as conjugate addition or arylation.
5. Catalyst Regeneration The photocatalytic cycle is completed through a final electron transfer step.

The retro-Brook rearrangement can also be triggered by electrochemical reduction. researchgate.net This transformation has been demonstrated with the trimethylsilyl enol ethers of alkyl aryl ketones. researchgate.netresearchgate.net The process is initiated by a single-electron reduction of the silyl enolate at the cathode to form a radical anion. researchgate.net This is followed by protonation, typically by a mild proton source like phenol, and a second single-electron reduction. researchgate.netresearchgate.net This two-electron, one-proton sequence generates a key siloxy-substituted benzylic anion. researchgate.netresearchgate.net This highly reactive intermediate then undergoes the pivotal nih.govd-nb.info-retro-Brook rearrangement, where the silyl group migrates from the oxygen to the anionic carbon, to furnish 1-aryl-1-trimethylsilylalkan-1-ols after workup. researchgate.netresearchgate.net

Brook Rearrangement and Retro-Brook Rearrangement

Catalytic Cycle Elucidation

The transformations of this compound are often facilitated by catalysts that activate the substrate towards nucleophilic attack. Understanding the catalytic cycles is crucial for optimizing these reactions.

Lewis acids play a significant role in activating silyl ethers for various transformations. Catalysts such as indium(III) chloride (InCl₃) and bismuth(III) bromide (BiBr₃) are effective in promoting reactions like the Hosomi-Sakurai allylation, where an electrophile (e.g., an aldehyde or acetal) reacts with a nucleophile like allyltrimethylsilane (B147118). rsc.org In a related context, this compound can act as an in situ source of a stabilized carbocation or as a nucleophile itself.

The catalytic cycle typically begins with the coordination of the Lewis acid to the oxygen atom of the silyl ether. This coordination weakens the silicon-oxygen bond, making the silicon atom more electrophilic or facilitating the departure of the silyloxy group to generate a carbocationic intermediate (e.g., a benzyl cation). This activated species is then susceptible to attack by a nucleophile.

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid catalyst. mdpi.com In some applications, it can promote the silyl-Prins cyclization, where it activates an aldehyde for attack by a homoallylic alcohol, followed by cyclization and desilylation. uva.es In reactions involving this compound, TMSOTf can facilitate the formation of an oxonium ion intermediate, which then reacts with a nucleophile. uva.es For instance, in a three-component reaction, the Lewis acid can catalyze the formation of a benzylic ether by reacting an aldehyde, this compound, and a nucleophile. researchgate.net

Table 3: Selected Lewis Acids in Silyl Ether Transformations
Lewis AcidTypical RoleExample Reaction
TMSOTf Powerful activator; promotes oxonium ion formation.Silyl-Prins cyclization, acylation of alcohols. mdpi.comuva.es
InCl₃ Water-tolerant catalyst for C-C bond formation.Hosomi-Sakurai allylation of acetals. rsc.org
BiBr₃ / BiCl₃ Efficient catalyst for allylation at low loadings.Allylation of benzyl alcohols with allyltrimethylsilane. d-nb.info

Brønsted acids are also effective catalysts for transformations involving this compound. researchgate.net They can protonate the oxygen atom of the silyl ether, leading to its activation. A proposed catalytic cycle for a Brønsted acid-catalyzed etherification involves the reaction of a benzyl acetate (B1210297) with this compound. d-nb.info

In a process catalyzed by an acid like bistriflimide (HNTf₂), the reaction can be initiated in two possible ways. d-nb.info One path involves the acid-catalyzed release of a reactive trimethylsilylium ion (Me₃Si⁺) from the silyl ether, which then activates the benzyl acetate. d-nb.info Alternatively, the Brønsted acid could directly protonate the acetate, generating an acylium ion and acetic acid, which then allows the silylium (B1239981) species to enter the main catalytic cycle. d-nb.info The trimethylsilylium ion, acting as a potent Lewis acid, activates the benzyl acetate, leading to the formation of a benzylic cation. This cation is then trapped by the alcohol derived from the silyl ether (or the silyl ether itself), forming the new benzyl ether product and regenerating a silylium species to continue the cycle. d-nb.info This type of catalysis has been successfully applied to the synthesis of benzyl alkyl ethers from benzyl acetates and alkoxysilanes. d-nb.info

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) represents a fundamental step in many organic reactions, initiating transformations through the generation of radical intermediates. beilstein-journals.org In the context of this compound and related silyl ethers, SET mechanisms have been particularly explored in photoredox catalysis. nih.gov These reactions leverage the ability of a photocatalyst, upon excitation with visible light, to act as a potent single-electron oxidant or reductant. beilstein-journals.org

One prominent example of a transformation involving a proposed SET mechanism is the oxidative researchgate.netorganic-chemistry.org-Brook rearrangement. nih.gov This rearrangement typically involves the migration of a silyl group from a carbon atom to an oxygen atom. In the oxidative variant, a hypervalent silicon intermediate is generated in situ, which possesses a low oxidation potential. nih.gov This intermediate can then undergo single-electron transfer with an excited photocatalyst. nih.gov The resulting open-shell radical intermediate is then poised to participate in further reactions, such as alkylations or arylations. nih.gov

The feasibility of an SET pathway can often be predicted by considering the redox potentials of the species involved. nih.gov While direct oxidation of some silyl ethers may be challenging, the formation of a pentacoordinate silicate intermediate via a Brook-type equilibrium can significantly lower the oxidation potential, bringing it within the range of common photoredox catalysts. nih.gov The generation of radical intermediates in such transformations can be inferred through trapping experiments or the observation of products characteristic of radical pathways. nih.gov For instance, the reaction of (α-mercaptobenzyl)trimethylsilane, a sulfur analog of this compound, has been shown to proceed rapidly in the presence of radical initiators, suggesting a radical-mediated pathway. researchgate.net

The general scheme for a photoredox-catalyzed reaction involving SET is the excitation of the photocatalyst (PC) by light, followed by electron transfer with the substrate. This can occur through either an oxidative or reductive quenching cycle, depending on whether the substrate is oxidized or reduced by the excited photocatalyst. The resulting radical ion of the substrate then undergoes further chemical transformations to yield the final product.

Transition State Analysis

The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. ucsb.edu The analysis of transition state structures and their corresponding energies is paramount for understanding reaction kinetics and selectivity. ucsb.edu Due to their transient nature, transition states are often studied using computational methods. ucsb.edu

For transformations involving this compound, such as rearrangements, the transition state would involve the partial breaking and forming of bonds as the trimethylsilyl group migrates. While specific transition state analysis for this compound transformations is not extensively documented in the provided literature, studies on analogous compounds provide valuable insights. For example, the thermal 1,2-rearrangement of (α-mercaptobenzyl)trimethylsilane, the sulfur analog of this compound, has been investigated computationally. researchgate.net These studies suggest that the rearrangement from the α-silyl sulfide (B99878) to the silyl thioether proceeds through a transition state involving a pentacoordinate silicon atom. researchgate.net

The activation energy for this rearrangement was calculated to be significantly lower in the presence of radical initiators, highlighting the influence of the reaction mechanism on the transition state energy. researchgate.net

CompoundTransformationProposed MechanismCalculated Activation Energy (kcal/mol)Reference
(α-Mercaptobenzyl)trimethylsilane1,2-RearrangementRadical-initiated15.1 researchgate.net

This data for a closely related sulfur analog suggests that similar rearrangements in this compound likely proceed through a low-energy barrier, especially under conditions that favor radical pathways.

Computational Chemistry and DFT Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.govresearchgate.netdatadryad.org DFT allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. nih.govresearchgate.netdatadryad.org

In the context of this compound transformations, DFT studies have been instrumental in understanding rearrangement reactions. For example, DFT calculations on the researchgate.netorganic-chemistry.org-anionic rearrangement of 2-benzyloxypyridine derivatives, which are structurally related to this compound, have shown that the reaction proceeds through an oxirane-like transition state. These studies also revealed that electron-donating groups on the benzene (B151609) ring decrease the activation energy of the rearrangement, which correlates with increased reaction yields.

Furthermore, DFT has been employed to rationalize the outcomes of retro-Brook rearrangements, where a silyl group migrates from an oxygen atom to a carbon atom. researchgate.net These calculations can help to determine the rate-limiting step of the reaction and explain the observed regioselectivity. researchgate.net For instance, in some cases, the deprotonation step to form a key anionic intermediate was identified as rate-limiting. researchgate.net

A significant application of DFT in this area is the calculation of bond dissociation energies (BDEs). nih.govresearchgate.netdatadryad.org The BDE of the C-Si bond is a critical parameter in reactions that involve its cleavage, such as in the oxidative researchgate.netorganic-chemistry.org-Brook rearrangement. nih.gov By comparing the BDEs of different bonds within the molecule, computational methods can predict which bond is most likely to break under specific reaction conditions. Various DFT functionals have been benchmarked for their accuracy in calculating BDEs, with hybrid functionals like M06-2X often providing results in good agreement with experimental data. nih.govdatadryad.org

DFT FunctionalMean Unsigned Error for ArX-H BDE (kcal/mol)Reference
M06-2X1.2 - 1.5 nih.govdatadryad.org
M05-2X1.2 - 1.5 nih.govdatadryad.org
M08-HX1.2 - 1.5 nih.govdatadryad.org

These computational approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of the factors that govern the reactivity of this compound.

Applications of Benzyloxytrimethylsilane in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The strategic incorporation of benzyloxytrimethylsilane has been instrumental in the total synthesis of various natural products and bioactive compounds. beilstein-journals.orgrsc.orgnih.govcri.or.thsioc-journal.cn Its primary role is often as a protected form of a benzyl (B1604629) alcohol, which can be unveiled at a later stage of a synthetic sequence. This protection strategy is crucial for preventing unwanted side reactions of the hydroxyl group while other parts of the molecule are being elaborated.

One notable application is in the synthesis of homoallyl benzyl ethers from aldehydes. rsc.orgresearchgate.net In a three-component reaction, an aldehyde, this compound, and allyltrimethylsilane (B147118) can be coupled in the presence of a catalyst, such as iodine or iron(III) chloride, to generate the desired homoallyl benzyl ether. rsc.orgresearchgate.net This method provides a direct route to these valuable intermediates, which can be further manipulated to access a variety of natural product scaffolds. The benzyl ether can be easily deprotected to reveal the corresponding alcohol, a common functional group in many natural products. rsc.org

For instance, the multicomponent Hosomi–Sakurai reaction, which combines an aldehyde, a trimethylsilyl (B98337) ether like this compound, and allyltrimethylsilane, has been extensively studied for the synthesis of homoallyl ethers. researchgate.net This reaction has been applied to the synthesis of complex molecules, including those derived from bio-based starting materials. researchgate.net

The ability to introduce a benzyloxy group that can be later converted to a hydroxyl group makes this compound a valuable tool for synthetic chemists aiming to construct complex, oxygen-containing natural products. The choice of catalyst and reaction conditions can influence the stereochemical outcome of these reactions, allowing for the selective synthesis of specific isomers.

Synthesis of Chiral Compounds

This compound plays a significant role in the synthesis of chiral compounds, particularly in methodologies that aim to establish specific stereocenters with high levels of control. csic.esmusechem.comrsc.org Its application is prominent in enantioselective reactions where a chiral catalyst or auxiliary is used to induce asymmetry.

In the realm of enantioselective synthesis, this compound is utilized in reactions that generate chiral molecules with high enantiomeric excess. csic.esnih.govd-nb.info A key example is its use in the three-component propargylation reaction to produce chiral internal alkynes. csic.es In this reaction, an aromatic aldehyde, this compound, and a chiral silane (B1218182) react to form internal alkynes with good yield, diastereoselectivity, and excellent enantiomeric excesses. csic.es The reaction proceeds through an antiperiplanar transition state, leading to the formation of the syn product as the major diastereomer. csic.es

This methodology is a powerful tool for the construction of chiral building blocks that can be further elaborated into more complex chiral molecules. The ability to control the stereochemistry at the newly formed stereocenter is a critical aspect of modern organic synthesis, and the use of this compound in conjunction with chiral catalysts provides an effective means to achieve this.

The enantioselective synthesis of homoallyl ethers can also be achieved using this compound in the presence of a chiral catalyst system. These reactions offer access to optically active homoallyl ethers, which are versatile intermediates for the synthesis of a variety of natural products and bioactive compounds. rsc.org The development of new chiral catalysts and reaction conditions continues to expand the scope and utility of this compound in asymmetric synthesis.

Radiochemical Synthesis with Carbon-11 (B1219553) Labeling

This compound has emerged as a valuable precursor in the field of radiochemical synthesis, specifically for the introduction of the positron-emitting radionuclide carbon-11 (¹¹C). nih.govresearchgate.netopenmedscience.com PET (Positron Emission Tomography) imaging is a powerful diagnostic tool in medicine, and the synthesis of ¹¹C-labeled radiopharmaceuticals is crucial for its application. nih.govumich.edu Due to the short half-life of ¹¹C (20.4 minutes), the labeling reactions must be rapid and efficient. openmedscience.comnih.gov

A recently developed method, known as fluoride-mediated desilylation (FMDS), utilizes organosilanes, including those that could be conceptually derived from this compound, for the rapid incorporation of [¹¹C]CO₂ and [¹¹C]CH₃I into various molecules. nih.govresearchgate.net This approach relies on the strong affinity between silicon and fluoride (B91410) to generate a carbanion in situ, which then reacts with the ¹¹C-labeled electrophile. nih.govresearchgate.net This method offers a broad scope, allowing for the labeling of molecules at different positions with high efficiency. nih.govresearchgate.net

While direct examples of using this compound itself as the precursor in published FMDS methods for ¹¹C-labeling are not explicitly detailed in the provided search results, the principle of desilylation to generate a nucleophile for reaction with a ¹¹C source is a key concept. The benzyl ether moiety would need to be stable to the reaction conditions or be part of the target radiolabeled molecule. The development of such rapid labeling techniques is critical for advancing the field of molecular imaging and enabling the study of biological processes in real-time. nih.govopenmedscience.comnih.gov

Radiolabeling Method¹¹C SourceKey PrincipleReference
Fluoride-Mediated Desilylation (FMDS)[¹¹C]CO₂, [¹¹C]CH₃IIn situ carbanion generation via Si-F bond formation nih.govresearchgate.net

Intermediacy in Cascade and Multicomponent Reactions

This compound serves as a key component in cascade and multicomponent reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation. beilstein-journals.orgmdpi.comrsc.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials. beilstein-journals.org

In one example of a cascade reaction, this compound is used in conjunction with azidotrimethylsilane (B126382) and an aromatic aldehyde in the presence of an iron(III) chloride catalyst to synthesize α-benzyloxy azides. thieme-connect.dethieme-connect.de This reaction proceeds through the initial formation of an intermediate that then undergoes azidation.

Furthermore, this compound is a crucial reactant in the multicomponent Hosomi–Sakurai reaction for the synthesis of homoallyl benzyl ethers. researchgate.net This one-pot reaction brings together an aldehyde, this compound, and allyltrimethylsilane, often catalyzed by a Lewis acid like iodine or iron(III) chloride. rsc.orgresearchgate.net The reaction is believed to proceed through the in situ formation of an oxonium ion from the aldehyde and this compound, which is then attacked by allyltrimethylsilane. rsc.org

The utility of this compound in these complex transformations highlights its role as a versatile building block that can participate in a series of sequential or concerted reaction steps, ultimately leading to the efficient construction of intricate molecular frameworks.

Reaction TypeReactantsCatalystProductReference
Cascade ReactionAromatic aldehyde, this compound, AzidotrimethylsilaneIron(III) chlorideα-Benzyloxy azide thieme-connect.dethieme-connect.de
Multicomponent Hosomi–Sakurai ReactionAldehyde, this compound, AllyltrimethylsilaneIodine or Iron(III) chlorideHomoallyl benzyl ether rsc.orgresearchgate.net

Advanced Characterization Techniques for Mechanistic and Structural Elucidation

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like silyl (B83357) ethers. hmdb.ca In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture by the GC column before being introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, commonly by electron ionization (EI), which causes them to fragment into characteristic pieces. nih.govnp-mrd.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The mass spectrum of benzyloxytrimethylsilane shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the structure of the molecule. Key fragmentation pathways include cleavage of the benzyl-oxygen bond and rearrangements. hmdb.ca Common fragments include the trimethylsilyl (B98337) cation [Si(CH₃)₃]⁺ (m/z 73) and the tropylium (B1234903) ion [C₇H₇]⁺ (m/z 91), which is a particularly stable and abundant fragment arising from rearrangement of the benzyl (B1604629) cation. Another significant fragment is [M-15]⁺, corresponding to the loss of a methyl group. hmdb.ca

Table 3: Common Mass Fragments of this compound

m/z Ion Structure Description
180 [C₁₀H₁₆OSi]⁺ Molecular Ion (M⁺)
165 [C₉H₁₃OSi]⁺ Loss of a methyl group ([M-CH₃]⁺)
91 [C₇H₇]⁺ Tropylium ion

X-ray Crystallography (where applicable for derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. The method involves diffracting a beam of X-rays off a single crystal, and the resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms within the crystal lattice.

This compound is a liquid or colorless oil at room temperature, and as such, it cannot be analyzed by single-crystal X-ray diffraction, which requires a well-ordered crystalline sample. Therefore, direct structural elucidation of this compound itself via this method is not feasible.

However, X-ray crystallography can be an invaluable tool for determining the structure of solid derivatives of this compound. If this compound is used in a reaction that yields a stable, crystalline product, the structure of that derivative can be determined with high precision. This provides unambiguous information about bond lengths, bond angles, and stereochemistry, which can, in turn, offer indirect but conclusive evidence about the structure and reactivity of the parent this compound molecule.

Future Directions and Research Opportunities

Development of More Sustainable Synthetic Strategies

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. synthiaonline.comnih.govijnc.ir Future research concerning benzyloxytrimethylsilane will undoubtedly focus on developing more sustainable methods for its synthesis and application. A primary objective is the move towards solvent-free silylation processes to minimize volatile organic compound (VOC) waste. The classical synthesis of this compound often involves the reaction of benzyl (B1604629) alcohol with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a base, which can generate salt byproducts. wikipedia.org

Strategies to enhance the sustainability of these transformations include the use of recyclable catalysts and more atom-economical reagents. For instance, the development of solid-supported or heterogeneous catalysts that can be easily recovered and reused would significantly improve the environmental footprint of processes involving this compound. rsc.org Investigating alternative, less hazardous solvents or, ideally, solvent-free reaction conditions will be a key area of exploration.

Exploration of Novel Catalytic Systems

The reactivity of this compound can be significantly modulated and expanded through the use of innovative catalytic systems. While traditional methods may rely on stoichiometric activators, future research is geared towards discovering and optimizing catalytic approaches.

Recent advancements have highlighted the potential of various catalytic systems for reactions involving silyl (B83357) ethers. For example, iron-catalyzed dicarbofunctionalization of silyl enol ethers has been demonstrated as a powerful tool for C-C bond formation. nih.govbohrium.com The application of such iron-bisphosphine catalysts to reactions involving this compound could unlock novel transformations. nih.gov

Furthermore, silylium-ion catalysis has emerged as a mild and effective method for promoting reactions such as the etherification of benzylic acetates with (benzyloxy)trimethylsilane. d-nb.info The use of catalysts like bistriflimide to generate reactive silylium (B1239981) species in situ opens up new avenues for C-O bond formations under gentle conditions. d-nb.info The exploration of other Lewis acids, Brønsted acids, and organocatalysts will continue to be a fertile ground for discovering new reactivity patterns for this compound. rsc.orgd-nb.info For instance, the use of {[K.18-Crown-6]I3}n as a recyclable catalyst for both the silylation of alcohols and the desilylation of silyl ethers under mild, homogeneous conditions presents a promising direction. researchgate.netsid.ir

Table 1: Novel Catalytic Systems for Reactions Involving Silyl Ethers

Catalyst System Reaction Type Key Features
Iron-Bisphosphine Dicarbofunctionalization Enables selective C-C bond formation with short-lived α-silyloxy radicals. nih.govbohrium.com
Bistriflimide (HNTf2) Etherification, Alkynylation Generates silylium ions for mild C-O and C-C bond formation. d-nb.info
{[K.18-Crown-6]I3}n Silylation/Desilylation Recyclable, efficient under mild, homogeneous conditions. researchgate.netsid.ir
Solid Acid Catalysts (e.g., Montmorillonite) Allylation Heterogeneous, easily separable, and reusable. rsc.org

Untapped Reactivity Profiles

Beyond its traditional role as a protecting group, this compound possesses a latent reactivity that is yet to be fully exploited. Future research will focus on uncovering and harnessing these novel reaction pathways.

Recent studies on related silyl ethers have revealed exciting new transformations that could potentially be applied to this compound. For example, a novel oxidative nitrogen insertion into the C=C bond of silyl enol ethers has been reported, which fundamentally alters the reactivity of the silyl enol ether from a C-nucleophile to a C-electrophile. chemrxiv.org Investigating analogous transformations with this compound could lead to the development of new methods for constructing complex nitrogen-containing molecules.

Another area of interest is the dicarbofunctionalization of silyl ethers, which allows for the formation of two new C-C bonds in a single step under mild conditions. nih.govbohrium.com Exploring the scope of this reaction with this compound as a substrate could provide a powerful new tool for molecular construction. Additionally, the ionic α-C–H allenylation of silyl ethers, promoted by silylium-ion regeneration, represents a new approach to C-C bond formation at the alpha position of silyl ethers through an ionic mechanism. acs.org

Integration into Flow Chemistry and Automated Synthesis

The integration of chemical processes into continuous flow and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. rsc.org Future research will undoubtedly focus on adapting reactions involving this compound to these modern technologies.

Automated synthesizers can accelerate the optimization of reaction conditions and facilitate the rapid generation of compound libraries. instras.com For instance, an end-to-end automated system has been developed for the synthesis of drug-like molecules, which includes synthesis, work-up, and purification. nih.gov Incorporating this compound into such automated workflows could streamline the synthesis of complex molecules.

Flow chemistry, in particular, is well-suited for handling hazardous reagents and for precise control over reaction parameters such as temperature and reaction time. rsc.org The development of flow-based protocols for the synthesis and subsequent reactions of this compound could lead to more efficient and scalable manufacturing processes. This is particularly relevant for reactions that are exothermic or involve unstable intermediates.

Mechanistic Studies on Less Understood Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. While the mechanisms of many fundamental reactions are well-understood, there are still transformations where the intimate details of the reaction pathway remain elusive.

For example, the precise mechanism of Lewis base-promoted carbon-carbon sp3–sp3 coupling reactions of α-silyl silylethers, which show significant intermolecular silyl group exchange, warrants further investigation. researchgate.net Similarly, a detailed mechanistic understanding of the silylium-ion-catalyzed etherification process, including the nature of the key intermediates and the role of the counterion, will be critical for expanding its synthetic utility. d-nb.info Computational studies, alongside experimental investigations, will play a vital role in elucidating these complex reaction pathways.

Q & A

Q. What are the key identification parameters and physical properties of benzyloxytrimethylsilane (BnOTMS)?

BnOTMS can be identified by its CAS number (14642-79-6), molecular formula (C₁₀H₁₆OSi), and synonyms such as trimethylbenzyloxysilane. Key physical properties include a density of 0.913 g/cm³ and a molecular weight of 180.32 g/mol. Analytical methods like NMR, IR, and GC-MS are critical for verifying purity and structural integrity. For example, ¹H NMR typically shows signals for aromatic protons (δ ~7.3 ppm) and trimethylsilyl groups (δ ~0.1 ppm) .

PropertyValueSource
CAS Number14642-79-6
Density0.913 g/cm³
Molecular FormulaC₁₀H₁₆OSi

Q. How should BnOTMS be stored and handled to ensure safety and stability?

BnOTMS should be stored in a tightly sealed container at -20°C in a dry, dark environment to prevent hydrolysis or oxidation. Handling requires inert conditions (e.g., nitrogen/argon atmosphere) due to its sensitivity to moisture. Safety protocols include using gloves and eye protection, as it is classified under flammable liquids (Category 3) .

Q. What are the primary synthetic applications of BnOTMS in organic chemistry?

BnOTMS serves as a benzylating agent in FeCl₃-catalyzed reactions to synthesize homoallyl benzyl ethers from aldehydes. Its advantages include mild reaction conditions (20°C, 2–5 mol% catalyst loading) and chemoselectivity, leaving ketones and esters intact. For example, in Scheme 33 (), BnOTMS reacts with aldehydes to form ethers in >90% yield .

Advanced Research Questions

Q. How does BnOTMS enhance chemoselectivity in FeCl₃-catalyzed reactions compared to other benzylating agents?

BnOTMS outperforms benzyl alcohol (BnOH) due to its siloxy group, which stabilizes transition states and reduces side reactions. In FeCl₃-catalyzed allylation, BnOTMS achieves 92% yield with 3 mol% catalyst, whereas BnOH requires 5 mol% and gives only 72% yield ( ). The trimethylsilyl group also minimizes proton exchange, preserving acid-sensitive functional groups .

AgentCatalyst LoadingAllylsilane Equiv.Yield (%)
BnOTMS3 mol%292
BnOH5 mol%372

Q. What experimental factors influence the choice between BnOTMS and BnOH in benzylation reactions?

Key factors include:

  • Catalyst Efficiency : BnOTMS requires lower FeCl₃ loading (3 vs. 5 mol% for BnOH).
  • Reaction Scale : BnOTMS is preferred for large-scale synthesis due to reduced byproducts.
  • Substrate Sensitivity : BnOTMS avoids acidic protons, making it suitable for substrates with labile protons. Methodologically, monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate) and optimize solvent polarity (e.g., dichloromethane) to enhance selectivity .

Q. How can reaction conditions be optimized when using BnOTMS in multi-step syntheses?

Optimization involves:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, BF₃·OEt₂) for compatibility.
  • Temperature Gradients : Reactions proceed at 20°C but can be accelerated at 40°C with minimal decomposition.
  • Workup Strategies : Quench with aqueous NaHCO₃ to remove FeCl₃, followed by silica gel chromatography. For reproducibility, document moisture levels (Karl Fischer titration <50 ppm) and substrate purity (>95% by GC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for BnOTMS-mediated reactions?

Contradictions often arise from variations in substrate purity, catalyst batch activity, or moisture content. To resolve:

  • Replicate Conditions : Use substrates recrystallized or distilled to ≥98% purity.
  • Control Atmosphere : Conduct reactions under strict anhydrous conditions (Schlenk line).
  • Benchmark Catalysts : Compare FeCl₃ from multiple suppliers (e.g., Sigma-Aldrich vs. TCI). Cross-validate findings using spectroscopic data (e.g., ¹³C NMR for ether linkage confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.